REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][C:8]([CH:9]([OH:10])[C:11]([NH:12][CH:13]1[CH2:14][CH2:15]1)=[O:16])([CH3:17])[CH3:18])([CH3:5])([CH3:6])[CH3:19].[Cl:20][CH2:21][Cl:22].[F:23][C:24]([F:25])([F:26])[C:27]([OH:28])=[O:29]>>[NH2:7][C:8]([CH:9]([OH:10])[C:11]([NH:12][CH:13]1[CH2:14][CH2:15]1)=[O:16])([CH3:17])[CH3:18]
|
Name
|
CC(C)(C)OC(=O)NC(C)(C)C(O)C(=O)NC1CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NC(C)(C)C(O)C(=O)NC1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(N)C(O)C(=O)NC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |